Violanthin

Catalog No.
S569711
CAS No.
40581-17-7
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Violanthin

CAS Number

40581-17-7

Product Name

Violanthin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1

InChI Key

MVOUGOXRXQDXDC-RSPRXDBDSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Antioxidant Properties

One of the most widely studied aspects of violanthin is its antioxidant potential. Studies have shown that violanthin exhibits free radical scavenging activity, which helps protect cells from damage caused by oxidative stress. Oxidative stress is an imbalance between the production of free radicals and the body's ability to neutralize them. This imbalance can contribute to the development of various chronic diseases such as cancer, heart disease, and neurodegenerative disorders [].

Anti-inflammatory Effects

Research suggests that violanthin may possess anti-inflammatory properties. Chronic inflammation is a key contributor to the progression of many diseases. Natural compounds like violanthin that can regulate the inflammatory response hold promise for the development of novel anti-inflammatory medications [].

Potential Applications in Cancer

Several studies are investigating the potential anti-cancer effects of violanthin. In-vitro studies have shown that violanthin may inhibit the proliferation and migration of cancer cells, while also promoting apoptosis, or programmed cell death []. However, further research is necessary to understand the underlying mechanisms and assess the potential of violanthin in cancer treatment.

Violanthin is a naturally occurring flavonoid glycoside, specifically classified as a C-glycosylflavonoid. Its chemical formula is C27H30O14, and it is recognized for its complex structure that includes multiple hydroxyl groups and a rhamnose sugar moiety. Violanthin is primarily derived from plants in the Viola genus, particularly Viola tricolor, and plays a significant role in the plant's defense mechanisms against pathogens and environmental stresses .

, including:

  • Oxidation: This compound can be oxidized to form different derivatives, which may enhance its biological activity.
  • Hydrolysis: Under acidic or enzymatic conditions, violanthin can hydrolyze to release its sugar moiety, potentially altering its bioactivity.
  • Reduction: It can undergo reduction reactions that modify its functional groups, impacting its solubility and reactivity .

Violanthin exhibits several notable biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Antibacterial Effects: Studies have shown that violanthin possesses antibacterial properties against various strains of bacteria, making it a candidate for natural antimicrobial agents .
  • Cholinesterase Inhibition: Violanthin has been identified as a cholinesterase inhibitor, which may have implications for neurological health and the treatment of diseases such as Alzheimer's .

The synthesis of violanthin can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting violanthin from plant sources like Viola tricolor using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through glycosylation reactions involving flavonoid precursors and rhamnose donors. This method allows for the production of violanthin in controlled environments with specific yields .
  • Biotechnological Approaches: Recent advancements include the use of enzymes such as C-glycosyltransferases to facilitate the biosynthesis of violanthin from simpler substrates .

Violanthin has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antibacterial properties, violanthin is being explored for use in drugs aimed at treating infections and oxidative stress-related diseases.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at reducing oxidative damage to skin cells.
  • Food Industry: As a natural antioxidant, violanthin can be used as a food preservative to enhance the shelf life of products .

Research on the interactions of violanthin with other compounds indicates potential synergistic effects:

  • With Other Flavonoids: Violanthin may enhance the bioavailability and efficacy of other flavonoids when used in combination.
  • Enzyme Interactions: Studies suggest that violanthin interacts with various enzymes, including those involved in metabolic pathways, which may influence its biological effects .

Violanthin shares structural similarities with other flavonoids and glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
QuercetinFlavonoidKnown for strong antioxidant activity
RutinFlavonoid GlycosideContains a rutinose sugar moiety
KaempferolFlavonoidExhibits anti-inflammatory properties
ApigeninFlavonoidKnown for its potential anticancer effects

Uniqueness of Violanthin

Violanthin is unique due to its specific C-glycosyl structure that differentiates it from other flavonoids. This structural configuration contributes to its distinct biological activities, particularly its effectiveness as a cholinesterase inhibitor and its enhanced stability compared to O-glycosylated flavonoids. Additionally, the presence of multiple hydroxyl groups increases its reactivity and potential therapeutic applications .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

578.16355563 g/mol

Monoisotopic Mass

578.16355563 g/mol

Heavy Atom Count

41

Wikipedia

Violanthin

Dates

Modify: 2023-08-15

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